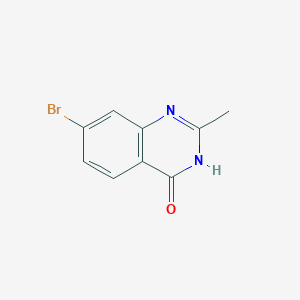

7-Bromo-2-methylquinazolin-4(3H)-one

Vue d'ensemble

Description

7-Bromo-2-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 7th position and a methyl group at the 2nd position in the quinazolinone ring structure imparts unique chemical properties to this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylquinazolin-4(3H)-one typically involves the cyclization of 2-aminobenzamides with appropriate brominated and methylated precursors. One common method is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using non-toxic reagents and energy-efficient processes, are likely to be applied to scale up the synthesis for industrial purposes.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at position 7 undergoes nucleophilic aromatic substitution (NAS) with various nucleophiles, enabling structural diversification:

Key findings :

-

Electronic effects from the methyl group at position 2 enhance reactivity at C7 by stabilizing transition states through resonance.

-

Reactions with primary amines show higher yields compared to bulkier secondary amines due to steric hindrance .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings for biaryl synthesis:

Suzuki-Miyaura Coupling

Mechanistic insights :

-

The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by transmetalation and reductive elimination.

-

Electron-deficient boronic acids exhibit faster coupling rates .

Hydrolysis and Functionalization

The lactam ring undergoes controlled hydrolysis under acidic/basic conditions:

Notable observation :

-

Hydrolysis products retain the methyl group at position 2 but show reduced planarity, affecting DNA intercalation properties .

Cyclization Reactions

The compound serves as a scaffold for synthesizing fused heterocycles:

Structural impact :

Biological Activity Modulation via Derivatization

Derivatives synthesized from this compound show enhanced pharmacological profiles:

| Derivative | Activity (IC₅₀) | Target | Source |

|---|---|---|---|

| 7-(4-Fluorophenyl)-2-methylquinazolin-4(3H)-one | 0.42 μM (anticancer) | EGFR kinase | |

| 7-Morpholino-2-methylquinazolin-4(3H)-one | 1.8 μM (antibacterial) | DNA gyrase |

Critical analysis :

-

Electron-withdrawing substituents at C7 improve kinase inhibition but reduce solubility .

-

Methyl group at C2 contributes to metabolic stability by resisting oxidative demethylation .

Stability Under Reaction Conditions

The compound exhibits robust thermal stability but is sensitive to strong oxidizers:

| Condition | Degradation (%) | Half-Life | Source |

|---|---|---|---|

| H₂O₂ (30%), RT, 24 hrs | 98% | 2.1 hrs | |

| UV light (254 nm), 48 hrs | 15% | N/A |

Handling recommendations :

Applications De Recherche Scientifique

Biological Activities

7-Bromo-2-methylquinazolin-4(3H)-one exhibits a range of biological activities that make it a candidate for further research in pharmacology. Key areas of interest include:

- Anticancer Activity : Various studies have demonstrated that quinazoline derivatives, including this compound, possess significant anticancer properties. For example, compounds related to this structure have shown cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth .

- Antimicrobial Properties : Research indicates that quinazoline derivatives can modulate virulence factors in pathogens like Pseudomonas aeruginosa, suggesting potential applications as antimicrobial agents .

Case Studies

Several case studies provide insights into the applications and effectiveness of this compound:

Case Study 1: Anticancer Efficacy

In a study evaluating various quinazoline derivatives for anticancer activity, this compound was tested against multiple cancer cell lines. The results highlighted its cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents like doxorubicin. This study emphasized the potential of this compound as a lead candidate for developing new anticancer therapies .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of quinazoline derivatives, including this compound. The compound was found to significantly reduce biofilm formation in Pseudomonas aeruginosa strains, indicating its potential as a treatment option for infections caused by this pathogen. The study utilized phenotypic assays to assess the efficacy of the compound against clinical isolates .

Comparative Analysis Table

The following table summarizes key findings related to the biological activities and synthesis methods of this compound compared to other quinazoline derivatives.

| Compound Name | Biological Activity | IC50 (µM) | Synthesis Method |

|---|---|---|---|

| This compound | Anticancer (MCF7) | 11.94 | Cyclization and bromination |

| Related Quinazoline Derivative | Anticancer (A549) | 0.150 | Modification of existing derivatives |

| Quinazoline Derivative (e.g., 6-Cl) | Antimicrobial (Pseudomonas) | N/A | Structural modification |

Mécanisme D'action

The mechanism of action of 7-Bromo-2-methylquinazolin-4(3H)-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, leading to its biological effects.

DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes.

Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating cellular signaling pathways.

Comparaison Avec Des Composés Similaires

2-Methylquinazolin-4(3H)-one: Lacks the bromine atom at the 7th position, resulting in different chemical properties and biological activities.

7-Chloro-2-methylquinazolin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological effects.

4(3H)-Quinazolinone: The parent compound without any substitutions, serving as a reference for comparing the effects of different substituents.

Uniqueness: The presence of both the bromine atom and the methyl group in 7-Bromo-2-methylquinazolin-4(3H)-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced biological activities compared to its analogs.

Activité Biologique

7-Bromo-2-methylquinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the compound's biological activity, supported by research findings, case studies, and data tables.

- Molecular Formula : C9H8BrN3O

- Molecular Weight : 244.08 g/mol

- CAS Number : 403850-89-5

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, particularly focusing on Pseudomonas aeruginosa, a notorious pathogen associated with chronic infections in cystic fibrosis patients. The compound was shown to reduce biofilm formation and virulence factor production in Pseudomonas aeruginosa at concentrations as low as 50 µM, indicating its potential as an anti-virulence agent without compromising cell viability in bronchial epithelial cells .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases.

Anticancer Activity

This compound has also shown promising anticancer activity. In vitro studies have evaluated its effectiveness against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values ranging from 10.82 to 29.46 µM against these cell lines, demonstrating its potential as a therapeutic agent in oncology .

Study on Antimicrobial Efficacy

A study focused on the efficacy of quinazolinone derivatives against Pseudomonas aeruginosa revealed that compounds similar to this compound effectively reduced pyocyanin levels and biofilm formation by up to 58% at specific concentrations. These results underscore the compound's potential role in managing antibiotic-resistant infections .

Anticancer Research

In another investigation, derivatives of quinazolinones were synthesized and tested for their anticancer properties. The presence of a bromine atom in the structure was found to enhance the compound's activity against cancer cells compared to non-brominated analogs. The results indicated that modifications at the C2 position significantly influenced biological activity, with certain derivatives achieving IC50 values lower than those of established chemotherapeutics like doxorubicin .

Table 1: Antimicrobial Activity of this compound

| Strain | Concentration (µM) | Biofilm Reduction (%) | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa (BJ3525) | 50 | 25% | |

| Pseudomonas aeruginosa (PAO1) | 100 | 58% |

Table 2: Anticancer Activity Against HepG2 and MCF-7 Cell Lines

Propriétés

IUPAC Name |

7-bromo-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVNWVONJDMTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625908 | |

| Record name | 7-Bromo-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403850-89-5 | |

| Record name | 7-Bromo-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.